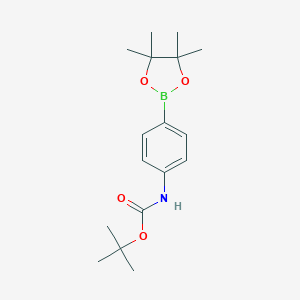

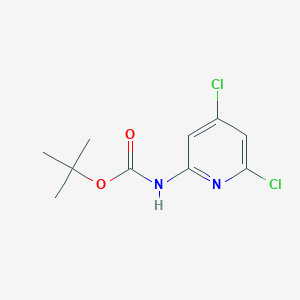

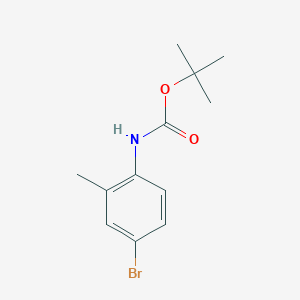

![molecular formula C11H19NO3 B153088 叔丁基-1-氧杂-5-氮杂螺[2,5]辛烷-5-羧酸酯 CAS No. 276872-90-3](/img/structure/B153088.png)

叔丁基-1-氧杂-5-氮杂螺[2,5]辛烷-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

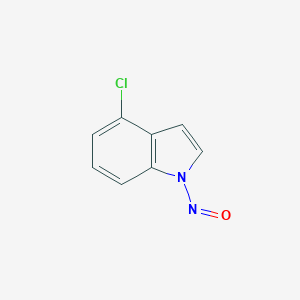

The compound tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and organic synthesis. These compounds are characterized by their spirocyclic structure, which includes both lactone and piperidine groups, or similar heterocyclic components. They are of interest due to their bifunctional nature, allowing for selective derivatization and exploration of chemical space that is complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been achieved through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via two efficient and scalable synthetic routes, highlighting the potential for large-scale production of such compounds . Another related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, was synthesized using a general procedure for spirocyclic 3-oxotetrahydrofurans, which are precursors to other biologically active heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds has been elucidated using various analytical techniques. For example, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its exact structure was determined via single crystal X-ray diffraction analysis . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was confirmed by single crystal X-ray diffraction, revealing the presence of two diastereomers in a 1:1 ratio in the crystal .

Chemical Reactions Analysis

The reactivity of these spirocyclic compounds has been explored in various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was reacted with N,N-dimethylformamide dimethyl acetal, a reagent known to react with active methylene groups, resulting in a mixture of isomeric condensation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique structures. The crystal structures of enantiomers of a related compound, 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione, were determined by X-ray diffraction, and the structures were found to be stabilized by C-H...O hydrogen bonds, forming chains along specific crystallographic directions. This study also compared the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment with other crystal structures, providing insights into the common structural features of these compounds .

科学研究应用

合成和分子结构

该化合物已经合成并表征,证明了其作为环状氨基酸酯的效用。值得注意的是,像 Moriguchi 等人(2014 年)这样的研究详细描述了合成过程,揭示了该化合物的双环[2.2.2]辛烷结构,其中包括内酯部分和哌啶环。这些研究突出了该化合物的复杂分子结构及其在进一步化学合成和研究应用中的潜在应用Moriguchi 等人,2014 年。

反应途径

研究还探讨了该化合物的反应途径。例如,Moskalenko 和 Boev(2012 年)研究了它与 N,N-二甲基甲酰胺二甲缩醛的反应,导致生成异构缩合产物。这项研究为合成具有潜在生物活性的杂环化合物开辟了途径Moskalenko 和 Boev,2012 年。

对映选择性合成

该化合物的手性变体的对映选择性合成已经实现,正如 Moriguchi 等人(2014 年)所概述的,表明在不使用手性催化剂或酶的情况下合成手性环状氨基酸酯的可行性。这个过程强调了该化合物在创建手性分子方面的多功能性,这在药物发现和开发中至关重要Moriguchi 等人,2014 年。

在药物发现中的应用

Meyers 等人(2009 年)的进一步研究描述了叔丁基-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的高效合成路线,展示了该化合物在创建新化合物方面的效用,这些化合物可以进入与哌啶环系统互补的化学空间。这一发现对于药物发现非常重要,因为它为新化合物提供了一个便捷的进入点Meyers 等人,2009 年。

属性

IUPAC Name |

tert-butyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(7-12)8-14-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXGVMMKJKHHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634626 |

Source

|

| Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate | |

CAS RN |

276872-90-3 |

Source

|

| Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。